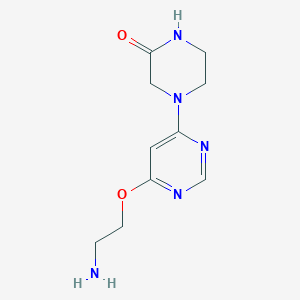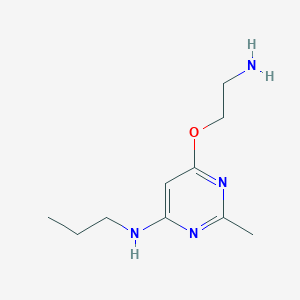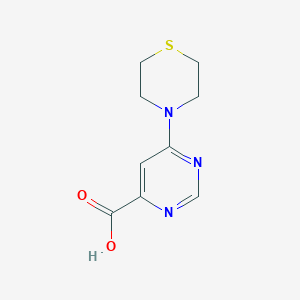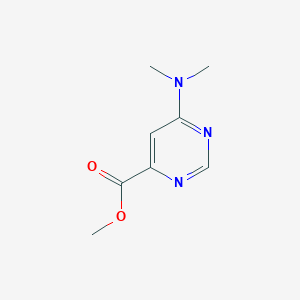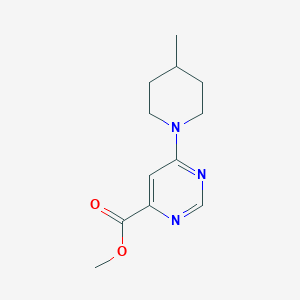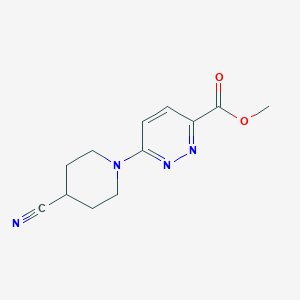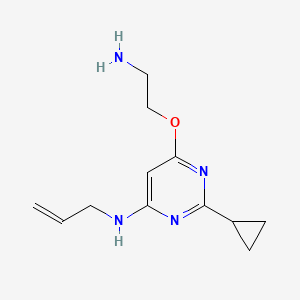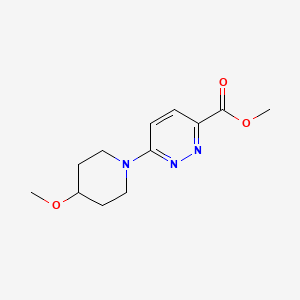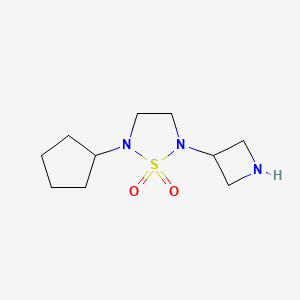
2-(Azetidin-3-yl)-5-cyclopentyl-1,2,5-thiadiazolidine 1,1-dioxide
Descripción general
Descripción
2-(Azetidin-3-yl)-5-cyclopentyl-1,2,5-thiadiazolidine 1,1-dioxide (2-ACPD) is a cyclic amino acid derivative and a member of the thiadiazolidine family of compounds. It has been studied extensively as a potential therapeutic agent, due to its ability to modulate neurotransmitter release, as well as its potential applications in the treatment of neurological diseases such as epilepsy and schizophrenia. In addition, 2-ACPD has been investigated for its potential use in the treatment of pain, inflammation, and anxiety.
Aplicaciones Científicas De Investigación
2-(Azetidin-3-yl)-5-cyclopentyl-1,2,5-thiadiazolidine 1,1-dioxide has been studied extensively for its potential therapeutic applications. It has been shown to modulate the release of several neurotransmitters, including serotonin, dopamine, and norepinephrine, as well as glutamate. Furthermore, it has been found to have anti-inflammatory and anti-anxiety effects, as well as potential applications in the treatment of epilepsy and schizophrenia.
Mecanismo De Acción
2-(Azetidin-3-yl)-5-cyclopentyl-1,2,5-thiadiazolidine 1,1-dioxide has been found to act as an agonist at the N-methyl-D-aspartate (NMDA) receptor, as well as an inhibitor of the reuptake of certain neurotransmitters. It has also been found to act as an agonist at the 5-HT3 receptor and an inhibitor of the enzyme monoamine oxidase (MAO).
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. It has been found to modulate the release of several neurotransmitters, including serotonin, dopamine, and norepinephrine, as well as glutamate. In addition, it has been found to have anti-inflammatory and anti-anxiety effects, as well as potential applications in the treatment of epilepsy and schizophrenia.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(Azetidin-3-yl)-5-cyclopentyl-1,2,5-thiadiazolidine 1,1-dioxide has several advantages for laboratory experiments, including its relative stability and low cost. Furthermore, it is relatively easy to synthesize and can be used in a wide range of experiments. However, it has several limitations, including its limited solubility in water and its potential to interfere with other compounds in the laboratory.
Direcciones Futuras
Some potential future directions for research on 2-(Azetidin-3-yl)-5-cyclopentyl-1,2,5-thiadiazolidine 1,1-dioxide include investigating its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer’s and Parkinson’s. In addition, further studies could be conducted to explore the potential of this compound as an anti-inflammatory agent, as well as its potential to modulate the release of neurotransmitters in the brain. Furthermore, further research could be conducted to explore the potential of this compound to modulate the activity of other enzymes, such as MAO and acetylcholinesterase. Finally, additional studies could be conducted to investigate the potential of this compound as an antidepressant, as well as its potential to modulate the activity of other receptors, such as the sigma-1 receptor.
Propiedades
IUPAC Name |
2-(azetidin-3-yl)-5-cyclopentyl-1,2,5-thiadiazolidine 1,1-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O2S/c14-16(15)12(9-3-1-2-4-9)5-6-13(16)10-7-11-8-10/h9-11H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBKHXGYMBQQTDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCN(S2(=O)=O)C3CNC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




